2,4,5-Trimethylthiophene-3-sulfonamide

Description

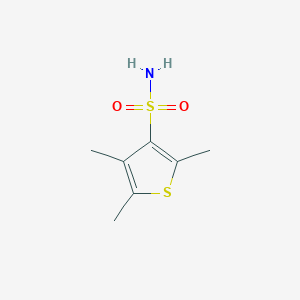

2,4,5-Trimethylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with three methyl groups at the 2-, 4-, and 5-positions and a sulfonamide functional group at the 3-position. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.

For example, the synthesis of structurally related phosphazene-sulfonamide derivatives involves reactions in tetrahydrofuran (THF) with triethylamine (Et3N) as a base, as seen in the preparation of dispirophosphazenes .

Properties

IUPAC Name |

2,4,5-trimethylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDLNERTWFNDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethylthiophene-3-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2,4,5-trimethylthiophene. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfonamide group at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives .

Scientific Research Applications

2,4,5-Trimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylthiophene-3-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Family

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS 138890-87-6)

- Structure : This compound shares the thiophene-sulfonamide core but differs in substituents. It features a 1,3-dioxane ring fused to the thiophene at the 3-position, with methyl groups at the 2,5,5-positions of the dioxane.

- Molecular weight is 291.39 g/mol .

- Applications : While specific data are unavailable, such derivatives are often intermediates in pharmaceuticals or agrochemicals due to their balanced lipophilicity and hydrogen-bonding capacity.

Tetrachloromonospirocyclotriphosphazene Derivatives

- Structure : Phosphazene-sulfonamide hybrids (e.g., compounds 6a and 6b in ) incorporate sulfonamide moieties into phosphazene frameworks. These are macrocyclic compounds with alternating phosphorus and nitrogen atoms.

- Synthesis: Prepared via reactions of tetrachloromonospirophosphazenes with diamines in THF, yielding dispirophosphazenes .

- Key Differences: Phosphazene derivatives exhibit higher thermal stability and rigidity due to their inorganic backbone, contrasting with the purely organic thiophene-sulfonamide.

Physicochemical and Functional Comparisons

| Property | 2,4,5-Trimethylthiophene-3-sulfonamide | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | Phosphazene-Sulfonamide Hybrids |

|---|---|---|---|

| Core Structure | Thiophene + sulfonamide | Thiophene-dioxane + sulfonamide | Phosphazene + sulfonamide |

| Molecular Weight (g/mol) | Not reported | 291.39 | ~600–800 (varies by substitution) |

| Solubility | Likely moderate (methyl groups) | Enhanced (polar dioxane) | Low (hydrophobic phosphazene) |

| Reactivity | Electrophilic sulfonamide site | Similar, with steric hindrance from dioxane | High (reactive P–Cl bonds) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.